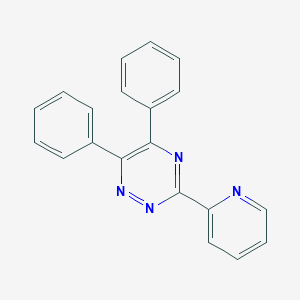

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine

Overview

Description

Synthesis Analysis

The synthesis of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine involves strategic organic transformations that allow for the introduction of the pyridyl and phenyl groups onto the triazine ring. The compound has been synthesized and utilized as a ligand in the formation of various metal complexes, demonstrating its flexibility and importance in coordination chemistry (Eltayeb et al., 2007).

Molecular Structure Analysis

The molecular structure of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine has been characterized by different polymorphic forms, showcasing variations in the unit-cell dimensions and the orientation of the pyridine ring relative to the triazine ring. These structural differences highlight the compound's flexibility and potential for forming diverse supramolecular architectures through intermolecular interactions (Eltayeb et al., 2007).

Chemical Reactions and Properties

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine participates in coordination reactions with various metal ions, leading to the formation of complexes with unique structures and properties. These reactions are facilitated by the compound's ability to act as a bidentate ligand, coordinating through the nitrogen atoms present in the pyridyl and triazine moieties. The resultant metal complexes have been studied for their structural, spectroscopic, and electronic properties, providing insights into the versatile coordination behavior of this ligand (Machura et al., 2008).

Physical Properties Analysis

The physical properties of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine and its complexes have been investigated, including their crystal structures and molecular arrangements. The compound exhibits diverse polymorphism and crystal packing motifs, influenced by intermolecular interactions such as hydrogen bonding and π-π stacking. These properties are crucial for understanding the material's behavior and potential applications in designing new materials with desired characteristics.

Chemical Properties Analysis

The chemical behavior of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine towards electrophilic and nucleophilic reagents has been explored, revealing the compound's reactivity and functionalization potential. This research provides valuable insights into the synthetic versatility of the triazine ring system and its utility in organic and coordination chemistry. The compound's ability to undergo various chemical transformations makes it a valuable building block for the synthesis of complex molecules and materials with specific functionalities (Abdel-Rahman et al., 2015).

Scientific Research Applications

1. Spectrophotometric Determination of Iron

- Application Summary: PDT is used as an iron reagent in spectrophotometric determination of iron. It replaces bathophenanthroline in Tsen’s modification of the Emmerie-Engel method .

- Methods of Application: The reaction mixture of PDT, ferric chloride, and tocopherol gives absorption at 554nm. The sensitivity of PDT is about 1.2-fold for each tocopherol .

- Results: The rate of color development of PDT was faster than that of bathophenanthroline. The method using PDT followed Beer’s law and was more sensitive than the bathophenanthroline method .

2. Semi-Transparent Solar Cells

- Application Summary: PDT is used in the synthesis of new polymers for potential applications in semi-transparent solar cells .

- Methods of Application: Three new polymers were synthesized, one of which included PDT. The energy band gap, refractive index, dielectric constant, and optical conductivity of the electron donor polymer were determined .

- Results: The polymers showed relatively high energy gap and deep HOMO levels, making them strong absorbers of photons in the UV region and high energy part of the visible region .

3. HPLC Method with UV Absorbance Detection

- Application Summary: PDT is used as a precolumn derivatizing reagent in the HPLC method with UV absorbance detection for the Fe (II) determination .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

4. Copper Complex Synthesis

- Application Summary: PDT reacts with Cu(II) perchlorate in ethanol to yield [Cu(PDT) 2 (ClO 4) 2] .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

5. Iron Determination in Acids and Acidic Solutions

- Application Summary: PDT was employed as a chromogenic-extraction reagent during spectrophotometric determination of iron in acids and acidic solutions .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

6. Precolumn Derivatizing Reagent

- Application Summary: PDT was employed as a precolumn derivatizing reagent in the HPLC method with UV absorbance detection for the Fe (II) determination .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

7. Synthesis of Bipyridine-Type Ligand

- Application Summary: PDT is used in the synthesis of bipyridine-type ligands. It reacts with Cu(I) and Ag(I) to form complexes .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

8. Spectrophotometric Determination of Iron in Acids and Acidic Solutions

- Application Summary: PDT was employed as a chromogenic-extraction reagent during spectrophotometric determination of iron in acids and acidic solutions .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

9. Precolumn Derivatizing Reagent in HPLC Method

- Application Summary: PDT was employed as a precolumn derivatizing reagent in the HPLC method with UV absorbance detection for the Fe (II) determination .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

properties

IUPAC Name |

5,6-diphenyl-3-pyridin-2-yl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)23-24-20(22-18)17-13-7-8-14-21-17/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMYLOBWDNFTLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=CC=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061428 | |

| Record name | 1,2,4-Triazine, 5,6-diphenyl-3-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine | |

CAS RN |

1046-56-6 | |

| Record name | 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1046-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001046566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1046-56-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Triazine, 5,6-diphenyl-3-(2-pyridinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Triazine, 5,6-diphenyl-3-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROTRACE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9WP0M1OQU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B89620.png)

![Benzo[A]indeno[1,2,3-FG]aceanthrylene](/img/structure/B89628.png)